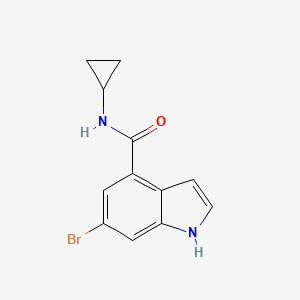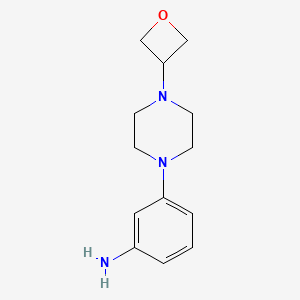
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring, a carboxylic acid group at the 4th position, and a cyclopropylamide group attached to the carboxylic acid.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide typically involves the bromination of 1H-indole-4-carboxylic acid followed by the introduction of the cyclopropylamide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The cyclopropylamide group can be introduced through an amide coupling reaction using cyclopropylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
- Oxidized derivatives of the indole ring.
- Reduced forms of the carboxylic acid group.
- Substituted indole derivatives with various functional groups replacing the bromine atom.
科学研究应用
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of indole-based biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activities. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs).
Pathways Involved: The compound can influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway or the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to changes in cellular processes like proliferation, apoptosis, and inflammation.
相似化合物的比较
6-Bromo-1H-indole-4-carboxylic acid: Lacks the cyclopropylamide group but shares the bromine and carboxylic acid functionalities.
1H-indole-4-carboxylic acid cyclopropylamide: Lacks the bromine atom but contains the carboxylic acid and cyclopropylamide groups.
6-Bromo-1H-indazole-4-carboxylic acid cyclopropylamide: Similar structure but with an indazole ring instead of an indole ring.
Uniqueness: 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide is unique due to the combination of the bromine atom, carboxylic acid group, and cyclopropylamide group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C12H11BrN2O |
|---|---|
分子量 |
279.13 g/mol |
IUPAC 名称 |
6-bromo-N-cyclopropyl-1H-indole-4-carboxamide |
InChI |
InChI=1S/C12H11BrN2O/c13-7-5-10(12(16)15-8-1-2-8)9-3-4-14-11(9)6-7/h3-6,8,14H,1-2H2,(H,15,16) |
InChI 键 |
CBEXRUGNBFINKZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)C2=C3C=CNC3=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one](/img/structure/B12071986.png)







